molecular formula C9H9F3N2OS B1302492 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide CAS No. 265314-18-9

3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide

Cat. No. B1302492
M. Wt: 250.24 g/mol
InChI Key: HNSCPXKBKQVXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description


3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide, also known as TPPT, is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications in various fields1.



Synthesis Analysis



Molecular Structure Analysis


The molecular formula of 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide is C9H9F3N2OS1. The molecular weight is 250.24 g/mol1. However, detailed structural analysis is not available in the search results.



Chemical Reactions Analysis


Specific chemical reactions involving 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide are not available in the search results.



Physical And Chemical Properties Analysis


The physical and chemical properties of 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide are not available in the search results.


Safety And Hazards


The safety and hazards associated with 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide are not available in the search results.


Future Directions


The future directions of research involving 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide are not available in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

3-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]propanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2OS/c10-9(11,12)6-2-1-4-14(8(6)15)5-3-7(13)16/h1-2,4H,3,5H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSCPXKBKQVXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(F)(F)F)CCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372604
Record name 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide

CAS RN

265314-18-9
Record name 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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